molecular formula C12H19N3O2S B3069830 3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline CAS No. 1000018-41-6

3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline

Cat. No.: B3069830
CAS No.: 1000018-41-6
M. Wt: 269.37 g/mol
InChI Key: DOUDCOIBGXDQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline is a chemical compound that features a piperazine ring substituted with a methyl group and an aniline ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline typically involves the reaction of 1-methylpiperazine with 4-methylsulfonylaniline under specific conditions. One common method involves the use of sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C to room temperature for 16 hours . The reaction mixture is then processed through a series of extractions and basifications to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the piperazine ring can be oxidized to form corresponding N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidinyl)piperazine: Similar in structure but lacks the sulfonyl group.

    3-(1-Methylpiperidin-4-yl)-1H-indole: Contains an indole ring instead of an aniline ring.

    1-(3-Chlorophenyl)piperazine: Features a chlorophenyl group instead of a methylsulfonyl group.

Uniqueness

3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline is unique due to the presence of both the piperazine and methylsulfonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-4-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUDCOIBGXDQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline
Reactant of Route 2
Reactant of Route 2
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline
Reactant of Route 3
Reactant of Route 3
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline
Reactant of Route 4
Reactant of Route 4
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline
Reactant of Route 5
Reactant of Route 5
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline
Reactant of Route 6
Reactant of Route 6
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.